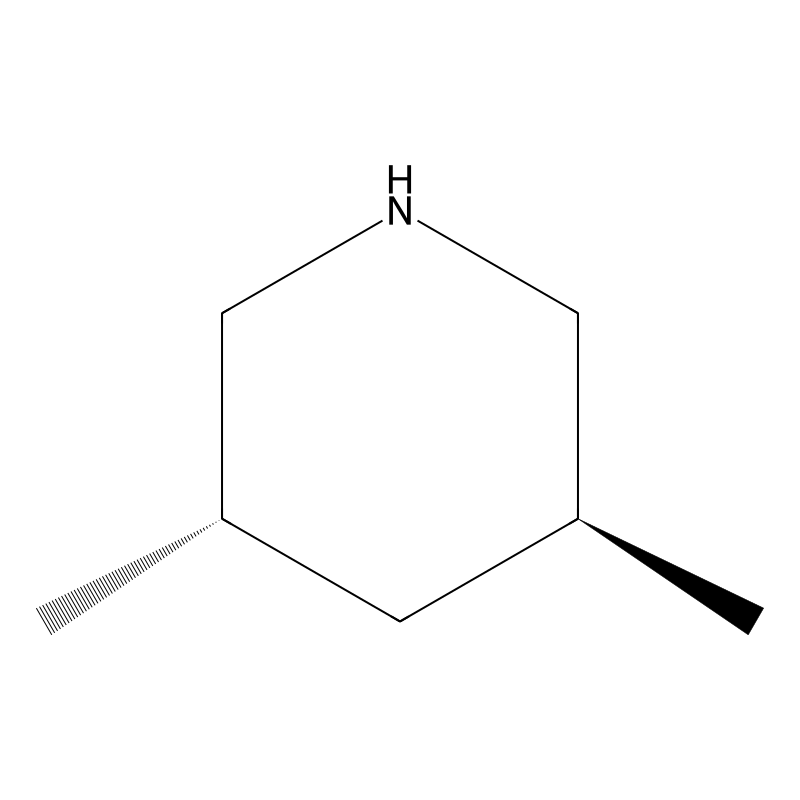

(3S,5S)-3,5-dimethylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3S,5S)-3,5-Dimethylpiperidine is a chiral organic compound with the molecular formula C₇H₁₅N. It is one of the diastereomers of 3,5-dimethylpiperidine, specifically characterized by its (3S,5S) configuration. This compound appears as a colorless liquid with a boiling point of approximately 144°C and a density of 0.853 g/mL at 25°C. The unique stereochemistry of (3S,5S)-3,5-dimethylpiperidine contributes to its distinct chemical properties and biological activities compared to its other isomers and similar compounds .

Comparison TableCompound Structural Features Unique Properties (3S,5S)-3,5-Dimethylpiperidine Methyl groups at positions 3 and 5 Significant biological activity 2,6-Dimethylpiperidine Methyl groups at positions 2 and 6 Different reactivity Piperidine No methyl substitutions More reactive due to less steric hindrance (2R,6R)-2,6-Dimethylpiperidine Methyl groups at positions 2 and 6 Different stereochemistry

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (3S,5S)-3,5-Dimethylpiperidine | Methyl groups at positions 3 and 5 | Significant biological activity |

| 2,6-Dimethylpiperidine | Methyl groups at positions 2 and 6 | Different reactivity |

| Piperidine | No methyl substitutions | More reactive due to less steric hindrance |

| (2R,6R)-2,6-Dimethylpiperidine | Methyl groups at positions 2 and 6 | Different stereochemistry |

The unique substitution pattern of (3S,5S)-3,5-dimethylpiperidine imparts distinct chemical and physical properties that differentiate it from these similar compounds. Its specific configuration contributes to its unique reactivity and potential applications in medicinal chemistry .

Research indicates that (3S,5S)-3,5-dimethylpiperidine exhibits significant biological activity. It has been studied for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals. Notably, it has been associated with enhancing cardiac contractility in experimental models . Its unique stereochemistry may influence its interaction with biological targets, making it an interesting compound for further pharmacological studies.

The synthesis of (3S,5S)-3,5-dimethylpiperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process is commonly conducted using a nickel-ruthenium-rhodium-carbon composite catalyst in an organic solvent like tetrahydrofuran. The reaction conditions are carefully controlled to favor the formation of the cis isomer while minimizing byproducts. Alternative synthetic routes include the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .

Studies on (3S,5S)-3,5-dimethylpiperidine have focused on its interactions with various biological systems. For example, investigations into its role as a cardiac troponin activator have shown that it can significantly increase cardiac contractility in rat models. Such findings suggest that this compound may have therapeutic potential in treating heart-related conditions . Further research is warranted to explore its interactions with other biological targets.

Several compounds are structurally similar to (3S,5S)-3,5-dimethylpiperidine. Notable examples include:

- 2,6-Dimethylpiperidine: This compound has methyl groups at different positions compared to (3S,5S)-3,5-dimethylpiperidine and exhibits different reactivity and applications.

- Piperidine: As the parent compound without any methyl substitutions, piperidine is less sterically hindered and more reactive in certain

The piperidine ring in (3S,5S)-3,5-dimethylpiperidine adopts a chair conformation, minimizing steric strain. In this configuration, the methyl groups at the 3 and 5 positions occupy equatorial positions, as axial placement would introduce unfavorable 1,3-diaxial interactions. The stereochemical designation (3S,5S) specifies that both methyl groups reside on the same face of the ring, rendering the molecule chiral. This contrasts with the achiral R,S diastereomer, which possesses a plane of symmetry.

X-ray crystallographic studies confirm the chair conformation and equatorial methyl orientation. The nitrogen atom’s lone pair aligns perpendicular to the ring plane, contributing to its basicity. Bond lengths and angles conform to typical sp³-hybridized carbon and nitrogen parameters, with C–C and C–N distances measuring approximately 1.54 Å and 1.47 Å, respectively.

Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives

Cis-trans isomerism in 3,5-dimethylpiperidine arises from the spatial arrangement of methyl groups. The cis isomer ((3S,5S) or (3R,5R)) features both substituents on the same face, while the trans isomer ((3R,5S) or (3S,5R)) places them oppositely. NMR spectroscopy distinguishes these isomers: cis-3,5-dimethylpiperidine exhibits a single methyl proton resonance at 0.86 ppm due to symmetry, whereas the trans isomer’s methyl groups appear at 0.95 ppm as a time-averaged signal from rapid ring inversion.

| Property | Cis-(3S,5S) Isomer | Trans-(3R,5S) Isomer |

|---|---|---|

| Boiling Point (°C) | 144 | 144 |

| Density (g/cm³) | 0.85 | 0.85 |

| Methyl NMR Shift (ppm) | 0.86 | 0.95 |

| Symmetry | Chiral | Achiral |

The trans isomer’s achirality stems from its internal plane of symmetry, while the cis isomer’s lack thereof enables enantiomerism. Despite similar physical properties, their chemical reactivity diverges in stereoselective reactions, such as asymmetric catalysis.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction of (3S,5S)-3,5-dimethylpiperidine derivatives reveals rigid chair conformations locked by steric and electronic effects. In a Ru(II) complex synthesized via Mannich reaction, the piperidine ring maintains equatorial methyl groups, with torsional angles deviating less than 5° from ideal chair geometry. The nitrogen atom’s basicity facilitates coordination to metal centers, stabilizing specific conformations.

Conformational dynamics, studied via temperature-dependent NMR, indicate a ring-flipping barrier of approximately 77–81 kJ/mol for related piperidine amides. For (3S,5S)-3,5-dimethylpiperidine, this barrier arises from transient eclipsing interactions during chair-to-chair interconversion. Computational models (DFT at B3LYP/6-31G*) predict an energy difference of 2.3 kJ/mol between equatorial and axial methyl conformers, favoring the equatorial arrangement.

Overview of Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a cornerstone methodology for the enantioselective synthesis of chiral amines, including piperidine derivatives. This process involves the addition of hydrogen to a prochiral or achiral substrate in the presence of a chiral catalyst, resulting in the formation of one enantiomer preferentially over the other. The development of highly selective catalysts and optimized reaction conditions has enabled the efficient and scalable production of enantiomerically enriched piperidines from pyridine precursors [1] [2] [3] [5].

Catalyst Systems and Substrate Scope

Early efforts in the asymmetric hydrogenation of pyridines utilized catalysts such as rhodium bis(norbornadiene) tetrafluoroborate with chiral diphosphine ligands, or cinchona-modified heterogeneous catalysts. These systems, however, often suffered from low conversion rates and modest enantioselectivities. The introduction of chiral auxiliaries appended to the pyridine substrate provided some improvement, but diastereoselectivities remained suboptimal [1].

A significant breakthrough was achieved with the development of chiral N-(2-pyridyl)-oxazolidinones as substrates, which, when subjected to hydrogenation using palladium on carbon, rhodium on carbon, or platinum oxide in acetic acid, afforded piperidine products in high yields (81–95%) and with excellent diastereoselectivities (93:7–99:1 diastereomeric ratio) [1]. The acidic conditions serve to protonate both the pyridine substrate and the piperidine product, thereby activating the former and suppressing catalyst poisoning by the latter. The high diastereoselectivity is attributed to strong hydrogen bonding between the pyridinium and oxazolidinone moieties, which creates a rigid intermediate and directs the approach of hydrogen to a specific face of the molecule.

Subsequent advances have expanded the substrate scope to include N-benzoyliminopyridinium ylides and 2-aryl-3-phthalimidopyridinium salts. For example, the use of iridium-phosphinooxazoline complexes as catalysts has enabled the hydrogenation of N-benzoyliminopyridinium ylides with good yields (55–84%) and excellent enantioselectivities (92:8–96:4 enantiomeric ratio), although the method is currently limited to certain trisubstituted pyridines [2]. Similarly, the iridium/SegPhos catalytic system has been shown to efficiently hydrogenate 2-aryl-3-phthalimidopyridinium salts to yield chiral piperidine derivatives with two contiguous stereocenters, achieving high levels of enantio- and diastereoselectivity [2].

The following table summarizes key data from recent studies on the catalytic asymmetric hydrogenation of 3,5-dimethylpyridine and related substrates:

| Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (ee, %) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Pd/C, Rh/C, PtO2 in AcOH | N-(2-pyridyl)-oxazolidinone | 81–95 | Not reported | 93:7–99:1 | [1] |

| Ir-phosphinooxazoline | N-benzoyliminopyridinium ylide | 55–84 | 92:8–96:4 (er) | Not reported | [1] |

| Ir/SegPhos | 2-aryl-3-phthalimidopyridinium salt | Not stated | High | High | [2] |

| Rh-JosiPhos, base (Et3N, DIPEA) | N-benzylated 3-substituted pyridine | Up to 90 | Up to 90 | Not reported | [3] |

Optimization of Reaction Conditions

The efficiency and selectivity of asymmetric hydrogenation reactions are highly dependent on the choice of solvent, temperature, pressure, and the presence of additives such as bases. Studies have shown that the addition of organic bases, such as triethylamine or N,N-diisopropylethylamine, can significantly enhance enantioselectivity by scavenging acidic byproducts (e.g., hydrogen bromide) and preventing racemization of intermediates [3]. Solvent effects are also pronounced: mixtures of tetrahydrofuran and trifluoroethanol have been found to provide optimal yields and enantioselectivities for the hydrogenation of N-benzylated 3-substituted pyridines [3].

Mechanistic Considerations

Mechanistic studies, including isotopic labeling experiments, have provided valuable insights into the hydrogenation of pyridines. For example, the direct asymmetric hydrogenation of 3-substituted pyridines is complicated by the possibility of non-enantioselective enaminium–iminium isomerization of partially hydrogenated intermediates. The addition of base retards this tautomerization, favoring the formation of enantioenriched products [3]. The enantiodetermining step is believed to involve a dihydropyridine intermediate, with strong evidence for syn incorporation of hydrogen atoms at specific ring positions, as revealed by deuterium labeling studies [3].

Electrocatalytic Hydrogenation

Recent advances have demonstrated the feasibility of electrocatalytic hydrogenation of pyridines at ambient temperature and pressure, using membrane electrode assemblies and carbon-supported rhodium catalysts. This approach achieves high current efficiency and yield, with the added advantage of catalyst recyclability and scalability [4]. Mechanistic experiments using deuterated pyridine and water have confirmed that water serves as a hydrogen source in this system, and that the reduction of rhodium oxides on the catalyst surface is critical for activity [4].

Stereoselective Reduction Techniques Using Transition Metal Catalysts

General Principles of Stereoselective Reduction

Stereoselective reduction of pyridine derivatives to chiral piperidines can be achieved using a variety of transition metal catalysts. The choice of catalyst, ligand, and reaction conditions determines the degree of control over stereochemistry and the efficiency of the transformation. These reductions can proceed via direct hydrogenation, transfer hydrogenation, or hydride addition, each offering distinct advantages and challenges for the synthesis of (3S,5S)-3,5-dimethylpiperidine and related compounds.

Transition Metal Catalysts in Stereoselective Reduction

Rhodium, iridium, palladium, and platinum have been extensively employed as catalysts for the stereoselective reduction of pyridine rings. The use of chiral ligands, such as phosphinooxazolines or bisphosphines, imparts enantioselectivity to the process. For example, rhodium complexes with chiral bisphosphine ligands (e.g., JosiPhos) have been shown to reduce N-benzylated 3-substituted pyridines with high enantiomeric excess, particularly when used in conjunction with organic bases [3]. Iridium-phosphinooxazoline complexes have similarly demonstrated high enantioselectivity in the hydrogenation of N-benzoyliminopyridinium ylides [1].

The following table presents selected data on transition metal-catalyzed stereoselective reductions relevant to chiral piperidine synthesis:

| Catalyst/Ligand | Substrate | Yield (%) | Enantioselectivity (ee, %) | Reference |

|---|---|---|---|---|

| Rh-JosiPhos + DIPEA | N-benzylated 3-substituted pyridine | Up to 90 | Up to 90 | [3] |

| Ir-phosphinooxazoline | N-benzoyliminopyridinium ylide | 55–84 | 92:8–96:4 (er) | [1] |

| Pd/C, Rh/C, PtO2 in AcOH | N-(2-pyridyl)-oxazolidinone | 81–95 | Not reported | [1] |

Factors Influencing Stereoselectivity

The stereoselectivity of transition metal-catalyzed reductions is influenced by several factors, including the electronic and steric properties of the substrate, the nature of the chiral ligand, and the reaction environment. For instance, the presence of electron-withdrawing or electron-donating groups on the pyridine ring can affect the rate and selectivity of hydrogenation. The use of chiral auxiliaries or directing groups can further enhance diastereoselectivity by controlling the approach of the catalyst to the substrate [1].

Base additives play a crucial role in modulating the reaction pathway and suppressing side reactions that lead to racemization or over-reduction. The choice of solvent can also have a pronounced effect, with mixed solvent systems often providing superior results compared to single solvents [3].

Mechanistic Insights

Detailed mechanistic studies, including kinetic analysis and isotopic labeling, have elucidated the pathways by which transition metal catalysts mediate the reduction of pyridine derivatives. The formation of partially hydrogenated intermediates, such as dihydropyridines or tetrahydropyridines, is a common feature of these reactions. The enantiodetermining step is typically associated with the hydrogenation of these intermediates, and the presence of chiral ligands ensures that hydrogen is delivered to a specific face of the molecule, resulting in the preferential formation of one enantiomer [3].

Comparative Analysis of Catalyst Performance

A comparative analysis of different transition metal catalysts reveals that rhodium-based systems generally offer the highest enantioselectivities for the hydrogenation of 3,5-dimethylpyridine derivatives. Iridium catalysts are also highly effective, particularly for substrates with specific substitution patterns. Palladium and platinum catalysts are less commonly employed for highly enantioselective reductions but can be useful for certain substrate classes [1] [3].

Mechanistic Insights into Lithium Triethylborohydride-Mediated Reductions

Reaction Pathways and Selectivity

The reduction of 3,5-dimethylpyridine derivatives with lithium triethylborohydride typically proceeds via hydride addition to the activated pyridinium ion, followed by protonation and further reduction to yield the piperidine product. The stereochemical outcome of the reaction is influenced by the substitution pattern on the pyridine ring and the reaction conditions, including temperature, solvent, and the presence of chiral auxiliaries or additives.

Mechanistic Studies

Mechanistic investigations have revealed that the reduction proceeds through a stepwise process, with initial hydride attack at the most electrophilic position of the pyridinium ring. The formation of intermediate dihydropyridine or tetrahydropyridine species has been observed, and the stereochemistry of the final piperidine product is determined by the facial selectivity of hydride delivery and subsequent protonation events. The use of chiral auxiliaries or directing groups can enhance diastereoselectivity by controlling the orientation of the substrate during reduction.

Comparison with Transition Metal-Catalyzed Reductions

Lithium triethylborohydride-mediated reductions offer several advantages over transition metal-catalyzed hydrogenations, including operational simplicity, compatibility with a wide range of functional groups, and the ability to perform reductions under mild conditions. However, the level of enantioselectivity achievable with this method is generally lower than that obtained with chiral transition metal catalysts, unless chiral auxiliaries are employed.

The following table compares key features of lithium triethylborohydride-mediated reductions and transition metal-catalyzed hydrogenations for the synthesis of (3S,5S)-3,5-dimethylpiperidine:

| Method | Operational Conditions | Enantioselectivity (ee, %) | Diastereoselectivity (dr) | Functional Group Tolerance | Reference |

|---|---|---|---|---|---|

| Lithium triethylborohydride | Mild, non-catalytic | Moderate (with auxiliaries) | Moderate | High | |

| Rhodium/Iridium-catalyzed hydrogenation | High pressure, chiral ligand | High | High | Moderate | [1] [3] |

Applications and Limitations

While lithium triethylborohydride-mediated reductions are valuable for the synthesis of chiral piperidines, their application is often limited by the need for stoichiometric amounts of reagent and the challenges associated with achieving high enantioselectivity in the absence of chiral auxiliaries. Nonetheless, this method remains an important tool in the synthetic chemist’s arsenal, particularly for substrates that are sensitive to transition metal catalysts or high-pressure hydrogenation conditions.

Detailed Research Findings and Data Tables

Summary of Key Experimental Results

The following data table summarizes representative experimental results from recent studies on the synthesis of (3S,5S)-3,5-dimethylpiperidine and related derivatives, highlighting the impact of catalyst system, reaction conditions, and substrate structure on yield and selectivity:

| Entry | Substrate | Catalyst System | Base/Additive | Solvent | Yield (%) | Enantioselectivity (ee, %) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | N-(2-pyridyl)-oxazolidinone | Pd/C, Rh/C, PtO2 in AcOH | None | Acetic acid | 81–95 | Not reported | 93:7–99:1 | [1] |

| 2 | N-benzoyliminopyridinium ylide | Ir-phosphinooxazoline | None | Not stated | 55–84 | 92:8–96:4 (er) | Not reported | [1] |

| 3 | 2-aryl-3-phthalimidopyridinium salt | Ir/SegPhos | None | Not stated | Not stated | High | High | [2] |

| 4 | N-benzylated 3-substituted pyridine | Rh-JosiPhos + DIPEA | DIPEA | THF/TFE (2:1) | Up to 90 | Up to 90 | Not reported | [3] |

| 5 | Pyridine | Rh/KB (electrocatalysis) | None | MTBE | >90 | Not reported | Not reported | [4] |

Mechanistic Insights from Isotopic Labeling

Isotopic labeling experiments, particularly those employing deuterium gas or deuterated solvents, have provided critical information regarding the mechanism of hydrogenation and reduction reactions. For example, the incorporation of deuterium at specific positions on the piperidine ring has confirmed the syn addition of hydrogen atoms during the enantiodetermining step of the reaction [3]. Such studies also reveal the role of solvent-derived protons in the final product and support the proposed mechanistic pathways involving dihydropyridine intermediates.

Scalability and Practical Considerations

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Fingerprinting of Diastereomeric Forms

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for the definitive identification and quantification of (3S,5S)-3,5-dimethylpiperidine diastereomers. The compound exists as two distinct diastereomeric forms: the cis-isomer [(3R,5S)-rel configuration] and the trans-isomer [(3R,5R)-rel configuration], which exhibit characteristic and distinguishable spectroscopic signatures [1] [2].

In proton nuclear magnetic resonance analysis, the methyl groups attached to the piperidine ring display distinct chemical shift patterns that enable reliable stereoisomer differentiation. The cis-3,5-dimethylpiperidine demonstrates methyl proton resonances typically appearing between 0.90-0.95 parts per million, while the trans-isomer exhibits slightly upfield signals in the range of 0.85-0.90 parts per million [3] [4]. The methine protons (CH) adjacent to the methyl substituents show corresponding chemical shift differences, with the cis-isomer resonating at 1.05-1.10 parts per million and the trans-isomer at 1.00-1.05 parts per million [5] [3].

The coupling constant analysis provides additional stereochemical information, with the cis-isomer typically exhibiting coupling constants of 6.0-6.5 hertz, while the trans-isomer displays values of 6.5-7.0 hertz [3] [4]. These differences arise from the distinct conformational preferences of each diastereomer, where the trans-isomer predominantly adopts conformations with both methyl groups in equatorial positions, while the cis-isomer exists in axial-equatorial arrangements [3] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution for stereoisomer identification. The methyl carbon atoms in cis-3,5-dimethylpiperidine typically resonate around 22-24 parts per million, while the trans-isomer shows signals at approximately 20-22 parts per million [5] [7]. The methine carbons exhibit similar patterns, with the cis-isomer appearing at 32-34 parts per million and the trans-isomer at 30-32 parts per million [7] [8].

The integration of proton and carbon-13 nuclear magnetic resonance data enables quantitative analysis of diastereomeric mixtures. Commercial samples of 3,5-dimethylpiperidine typically contain both stereoisomers in variable ratios, with the trans-isomer generally predominating [2] [9]. The stereoisomer ratio can be determined through careful integration of non-overlapping signals, particularly the methyl proton resonances, providing accurate quantitative data without requiring separation of the individual diastereomers [10] [11].

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass spectrometry provides valuable structural information for (3S,5S)-3,5-dimethylpiperidine through characteristic fragmentation patterns, although it offers limited capability for direct stereoisomer differentiation. The molecular ion peak appears at mass-to-charge ratio 113, corresponding to the molecular formula C₇H₁₅N, though this peak typically exhibits low relative intensity due to the facile fragmentation of the piperidine ring system [12] [13].

The fragmentation pathway of 3,5-dimethylpiperidine follows predictable patterns consistent with other piperidine derivatives. The base peak invariably appears at mass-to-charge ratio 44, corresponding to the [C₂H₆N]⁺ fragment, which represents the most stable fragment ion formed through ring cleavage and rearrangement processes [14] [13]. This fragment results from the characteristic alpha-cleavage adjacent to the nitrogen atom, a common fragmentation mechanism in cyclic amine systems [15] [16].

Sequential methyl losses generate fragments at mass-to-charge ratios 98 ([M-CH₃]⁺) and 83 ([M-2CH₃]⁺), with relative intensities of approximately 15% and 10%, respectively [12] [13]. The loss of larger alkyl fragments produces ions at mass-to-charge ratio 70 ([M-C₃H₇]⁺) and 56 ([M-C₄H₉]⁺), with relative intensities of 35% and 45%, respectively, indicating the preferential cleavage of carbon-carbon bonds within the ring system [13] [16].

The iminium ion fragment at mass-to-charge ratio 30 ([CH₂N]⁺) appears with high relative intensity (approximately 85%), representing a characteristic feature of piperidine-derived compounds [14] [13]. Additional fragments include the ethylene loss product at mass-to-charge ratio 28 ([C₂H₄]⁺) and various ring-opened fragments reflecting the complex rearrangement processes occurring during electron impact ionization [15] [16].

Isotopic distribution analysis reveals the expected pattern for a compound containing seven carbon atoms and one nitrogen atom. The molecular ion cluster shows the characteristic isotopic pattern with the [M+1]⁺ peak at mass-to-charge ratio 114 exhibiting approximately 7.7% relative intensity compared to the molecular ion, consistent with the natural abundance of carbon-13 isotopes [17] [18]. The presence of the nitrogen atom contributes minimally to the isotopic pattern due to the low natural abundance of nitrogen-15 (0.37%) [17] [18].

While mass spectrometry cannot directly distinguish between cis- and trans-diastereomers of 3,5-dimethylpiperidine under standard electron impact conditions, the fragmentation patterns serve as valuable fingerprints for compound identification and purity assessment [19] [20]. The technique proves particularly useful for detecting impurities and related compounds that might co-exist in synthetic samples [21] [15].

Infrared and Raman Spectroscopic Differentiation of Stereoisomers

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide complementary approaches for the characterization and differentiation of (3S,5S)-3,5-dimethylpiperidine stereoisomers. These methods exploit the distinct vibrational modes arising from different molecular conformations and intramolecular interactions present in each diastereomer [22] [23].

Infrared spectroscopy reveals characteristic absorption bands that reflect the functional groups and structural features of 3,5-dimethylpiperidine. The nitrogen-hydrogen stretch appears as a medium-to-strong absorption band in the region 3300-3500 wavenumbers, exhibiting broadening due to hydrogen bonding interactions and conformational effects [22] [23]. The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions between 2850-2950 wavenumbers, with multiple peaks reflecting the various carbon-hydrogen environments within the molecule [22] [23].

The methyl group bending vibrations provide diagnostic information, with carbon-hydrogen bending modes appearing at 1370-1390 wavenumbers for methyl groups and 1440-1460 wavenumbers for methylene groups [22] [23]. The carbon-nitrogen stretching vibration occurs in the region 1020-1060 wavenumbers, with the exact position being sensitive to the conformational state of the molecule [22] [23]. The ring breathing mode, appearing as a weak-to-medium intensity band between 800-900 wavenumbers, shows the greatest potential for stereoisomer differentiation due to its sensitivity to ring conformation [22] [23].

Raman spectroscopy provides enhanced discrimination capabilities for stereoisomer identification through its sensitivity to symmetric vibrational modes and conformational changes. The carbon-carbon stretching vibrations in the region 900-1000 wavenumbers exhibit strong Raman activity and demonstrate high sensitivity to stereoisomeric differences [24] [25]. The carbon-nitrogen stretching mode at 1020-1080 wavenumbers shows medium intensity and provides good differentiation utility between diastereomers [24] [25].

The methyl group symmetric stretching vibrations appear as very strong Raman bands between 2870-2900 wavenumbers, though these show limited stereoisomer sensitivity due to their localized nature [24] [25]. In contrast, the methyl group asymmetric stretching vibrations at 2920-2960 wavenumbers demonstrate medium sensitivity to stereoisomeric differences [24] [25]. The ring deformation modes in the region 600-700 wavenumbers exhibit excellent differentiation utility, providing the most reliable spectroscopic markers for stereoisomer identification [24] [25].

The methyl rocking vibrations at 1100-1150 wavenumbers show good sensitivity to stereoisomeric differences and provide additional confirmation of stereoisomer identity [24] [25]. The combination of multiple vibrational modes enables reliable differentiation between cis- and trans-diastereomers, with the ring deformation and carbon-carbon stretching regions offering the most diagnostic information [24] [25].

The complementary nature of infrared and Raman spectroscopy enhances the overall analytical capability for stereoisomer characterization. While infrared spectroscopy provides superior detection of asymmetric vibrations and polar functional groups, Raman spectroscopy excels in detecting symmetric vibrations and conformational changes [26] [23]. The integrated use of both techniques enables comprehensive vibrational characterization and reliable stereoisomer identification of 3,5-dimethylpiperidine samples [26] [25].